4-Bromo-6-methylpyridin-2-amine

Vue d'ensemble

Description

4-Bromo-6-methylpyridin-2-amine is a compound of interest in the field of chemical research due to its potential applications in pharmaceuticals and as a chemical intermediate. While the specific compound is not directly synthesized or analyzed in the provided papers, related brominated pyridines and their derivatives are extensively studied, which can offer insights into the properties and reactivity of 4-Bromo-6-methylpyridin-2-amine.

Synthesis Analysis

The synthesis of brominated pyridines and their derivatives is a topic of interest in several studies. For instance, the synthesis of 2-Amino-6-bromopyridine is achieved through a multi-step process involving diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation, with a total yield of 34.6% . Similarly, the preparation of brominated 2- and 4-aminopyridines is discussed, highlighting the reactivity of bromine atoms towards nucleophiles such as ammonia . These studies suggest that the synthesis of 4-Bromo-6-methylpyridin-2-amine could potentially follow similar pathways, with careful consideration of regioselectivity and reaction conditions to achieve the desired substitution pattern.

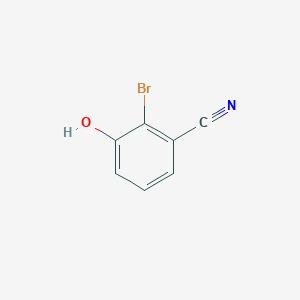

Molecular Structure Analysis

The molecular structure of brominated pyridines is often characterized using techniques such as X-ray crystallography. For example, the regioselective displacement reaction of ammonia with a brominated pyrimidine compound is studied, and the resulting product's crystal structure is analyzed, revealing the presence of intramolecular hydrogen bonding within the crystalline network . Although not directly related to 4-Bromo-6-methylpyridin-2-amine, these findings provide a basis for understanding how bromine substitution can influence the molecular structure and stability of pyridine derivatives.

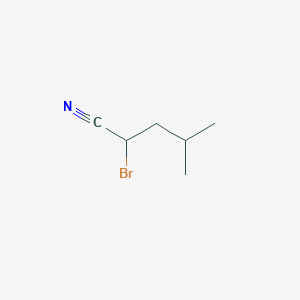

Chemical Reactions Analysis

The reactivity of brominated pyridines with various nucleophiles is a recurring theme in the literature. The self-condensation of 4-bromopyridine is explored, leading to the formation of a water-soluble, conjugated polymer with a complex structure . Additionally, the amination of bromo-derivatives of pyridines is investigated, with the formation of various amino-substituted pyridines, suggesting that 4-Bromo-6-methylpyridin-2-amine could also undergo similar nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines are influenced by their molecular structure and the nature of their substituents. The papers provided do not directly discuss the properties of 4-Bromo-6-methylpyridin-2-amine, but they do provide insights into related compounds. For instance, the synthesis of a brominated pyridine derivative as an antibacterial agent indicates the potential biological activity of such compounds . The stability and synthetic efficiency of 2-bromo-6-isocyanopyridine as a convertible isocyanide for multicomponent chemistry also highlight the importance of bromine substituents in modulating chemical reactivity .

Applications De Recherche Scientifique

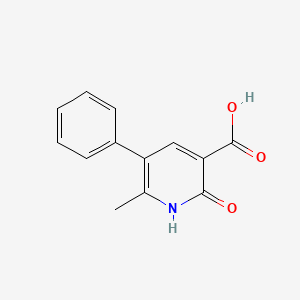

Application 1: Synthesis of Novel Pyridine-Based Derivatives

- Summary of the Application: 4-Bromo-6-methylpyridin-2-amine is used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions . These derivatives have potential applications as chiral dopants for liquid crystals .

- Methods of Application: The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .

- Results or Outcomes: The reactions produced a series of novel pyridine derivatives in moderate to good yield . Density functional theory (DFT) studies were carried out for these derivatives, describing possible reaction pathways .

Application 2: Inhibitor of NOS2

- Summary of the Application: 4-Bromo-6-methylpyridin-2-amine is a potent inhibitor of NOS2 (inducible Nitric Oxide Synthase) in vitro . NOS2 is an enzyme that produces nitric oxide (NO), a key molecule in the immune response against pathogens.

- Results or Outcomes: The inhibition of NOS2 by 4-Bromo-6-methylpyridin-2-amine can help to understand the role of nitric oxide in various biological processes and diseases .

Application 3: Ligand for Copper (II) Complexes

- Summary of the Application: 4-Bromo-6-methylpyridin-2-amine acts as a ligand and forms methoxo-bridged copper (II) complexes .

- Methods of Application: The compound is mixed with a copper (II) salt in a suitable solvent. The resulting complex can be isolated and characterized by various methods such as X-ray crystallography .

- Results or Outcomes: The formation of these complexes can be used to study the properties of copper (II) complexes and their potential applications .

Application 4: Pharmaceutical Intermediate

- Summary of the Application: 4-Bromo-6-methylpyridin-2-amine is used as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds.

- Results or Outcomes: The outcomes would also depend on the specific pharmaceutical compound. The use of 4-Bromo-6-methylpyridin-2-amine as an intermediate can facilitate the synthesis of various pharmaceutical compounds .

Application 5: Preparation of 2-Methyl-pyridin-4-ol

- Summary of the Application: 4-Amino-2-methylpyridine, which can be synthesized from 4-Bromo-6-methylpyridin-2-amine, is used to prepare 2-methyl-pyridin-4-ol .

- Methods of Application: The compound is synthesized and then used in further reactions to produce 2-methyl-pyridin-4-ol .

- Results or Outcomes: The production of 2-methyl-pyridin-4-ol can be used for further chemical syntheses .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYGANJGMXVLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626845 | |

| Record name | 4-Bromo-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-methylpyridin-2-amine | |

CAS RN |

524718-27-2 | |

| Record name | 4-Bromo-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

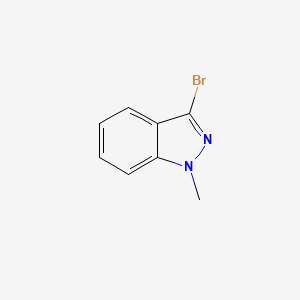

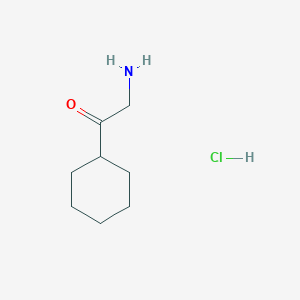

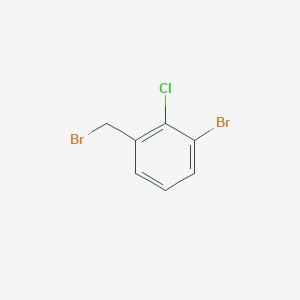

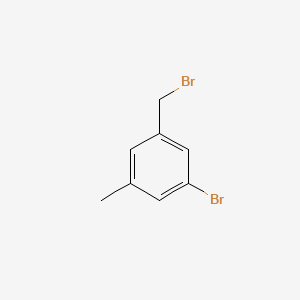

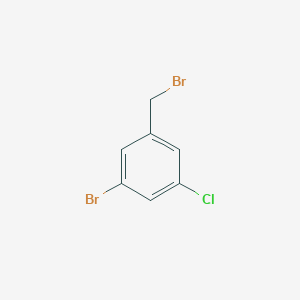

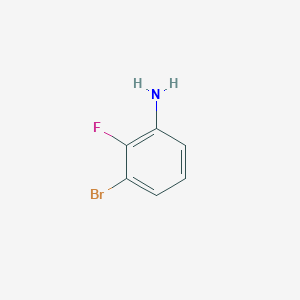

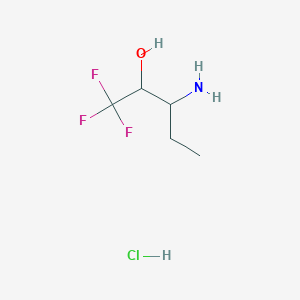

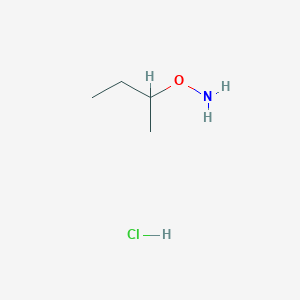

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B1289256.png)

![5-Azaspiro[2.5]octane](/img/structure/B1289260.png)